An In-Depth Technical Guide to the Chemical and Physical Properties of cis-3-Heptene
An In-Depth Technical Guide to the Chemical and Physical Properties of cis-3-Heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Heptene (CAS No: 7642-10-6). Intended for a scientific audience, this document consolidates essential data, outlines detailed experimental protocols for its synthesis and analysis, and presents a visual representation of a key synthetic pathway. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical and Physical Properties
cis-3-Heptene, also known as (Z)-3-Heptene, is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It is a colorless liquid at room temperature and is characterized by the presence of a carbon-carbon double bond between the third and fourth carbon atoms of the heptane (B126788) chain, with the alkyl groups on the same side of the double bond.
Tabulated Physical and Chemical Data
The fundamental physical and chemical properties of cis-3-Heptene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| CAS Number | 7642-10-6 | [1] |
| IUPAC Name | (3Z)-hept-3-ene | [1] |
| Density | 0.703 g/mL | |
| Boiling Point | 96 °C | |
| Melting Point | -119.2 °C | |
| Refractive Index (n20/D) | 1.406 | |
| Flash Point | -7 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cis-3-Heptene.
| Spectroscopic Data | Description |
| ¹H NMR | Data available. Key signals include those for the vinylic protons and the adjacent methylene (B1212753) and methyl protons. |
| ¹³C NMR | Data available. Characteristic signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains. |
| Mass Spectrometry (GC-MS) | Data available, often used for separation from its trans-isomer and for structural confirmation. |
| Infrared (IR) Spectroscopy | Data available. A characteristic C=C stretching absorption is expected around 1650 cm⁻¹, and C-H stretching of the vinylic hydrogens around 3020 cm⁻¹. |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of cis-3-Heptene.
Synthesis of cis-3-Heptene via Hydrogenation of 3-Heptyne with Lindlar's Catalyst
This protocol describes the stereoselective synthesis of cis-3-Heptene from 3-heptyne. The use of a "poisoned" catalyst, Lindlar's catalyst, is essential to prevent over-reduction to heptane.[2][3][4][5]
Materials:
-
3-Heptyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane (or another suitable solvent like ethyl acetate or ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Hydrogen balloon
Procedure:
-
Catalyst and Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) to remove air.
-
Solvent and Substrate Addition: Under the inert atmosphere, add a suitable solvent (e.g., hexane) followed by 3-heptyne.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas, typically from a balloon to maintain a pressure of approximately 1 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. It is critical to stop the reaction once the alkyne has been consumed to prevent over-reduction to heptane.
-
Work-up: Once the reaction is complete, purge the flask with an inert gas to remove the hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or silica (B1680970) gel to remove the solid Lindlar's catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude cis-3-Heptene.
Purification by Distillation
The crude cis-3-Heptene can be purified by simple distillation due to its relatively low boiling point and to separate it from any non-volatile impurities.[6][7][8][9][10]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Place the crude cis-3-Heptene in the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at or near the boiling point of cis-3-Heptene (96 °C).
-
Ensure a steady and controlled distillation rate to achieve good separation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for assessing the purity of cis-3-Heptene and for separating it from its trans-isomer.[11][12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., DB-5ms, a non-polar column, is a good starting point).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector (MS):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-200
-
Procedure:
-
Prepare a dilute solution of the purified cis-3-Heptene in a volatile solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The retention time will be characteristic of cis-3-Heptene under the given conditions, and the mass spectrum will show its molecular ion and fragmentation pattern.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of cis-3-Heptene.[1][16][17][18]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a small amount of the purified cis-3-Heptene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR:
-
Multiplets in the region of δ 5.3-5.5 ppm corresponding to the two vinylic protons. The coupling constant between these protons will be characteristic of a cis configuration (typically 10-12 Hz).
-
Multiplets for the methylene protons adjacent to the double bond (C2 and C5) around δ 2.0 ppm.
-
A triplet for the terminal methyl group at C7 around δ 0.9 ppm.
-
A triplet for the methyl group at C1 around δ 0.9 ppm.
-
-
¹³C NMR:
-
Signals for the two sp² carbons of the double bond in the region of δ 120-140 ppm.
-
Signals for the sp³ carbons of the ethyl and propyl groups at higher field.
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of cis-3-Heptene from 3-Heptyne using Lindlar's catalyst.
Caption: Synthesis of cis-3-Heptene via catalytic hydrogenation.
Safety and Handling
cis-3-Heptene is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a consolidated resource for the chemical and physical properties, as well as key experimental protocols related to cis-3-Heptene. The provided data and methodologies are intended to support researchers and professionals in their work with this compound.
References
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- 8. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 9. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
- 10. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids - Google Patents [patents.google.com]
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